![molecular formula C16H15N3O2S B5507484 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide

Übersicht

Beschreibung

The compound "2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide" pertains to a class of chemicals known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These substances are often studied for their chemical and physical properties, as well as their synthesis and molecular structure.

Synthesis Analysis

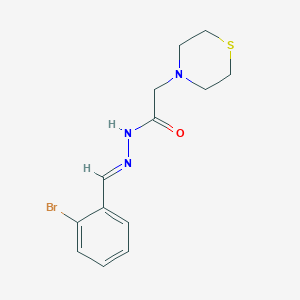

The synthesis of similar compounds involves multi-step chemical processes including condensation, cyclization, and functional group transformations. For instance, compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide are synthesized and characterized using techniques such as IR, H and C-NMR, and mass spectrometry, indicating a complex synthesis pathway involving multiple stages and characterization methods (Saeed, Rashid, Bhatti, & Jones, 2010).

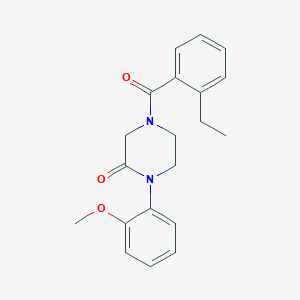

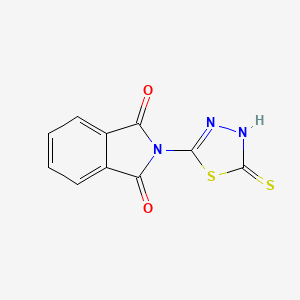

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single crystal X-ray diffraction data. These compounds typically exhibit significant molecular structures with strong intramolecular hydrogen bonds, indicating a stable molecular configuration. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide crystallizes in a specific monoclinic space group with defined unit cell dimensions, demonstrating the importance of molecular structure analysis in understanding the compound's properties and reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

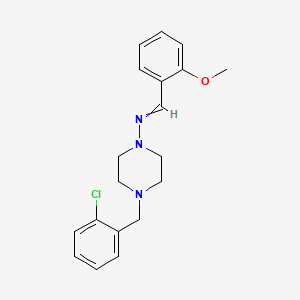

Compounds in this category react with various reagents and under different conditions to produce a range of products. For example, the reaction of 2-aminobenzohydrazides with Schiff bases leads to the formation of different chemical structures, showcasing the compound's reactivity and versatility in chemical reactions (P. Reddy, C. K. Reddy, & P. Reddy, 1986).

Wissenschaftliche Forschungsanwendungen

Green Chemistry Synthesis

Benzothiazoles, which are structurally related to "2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide," have been recognized for their pharmaceutical and biological activities. Advances in green chemistry approaches for synthesizing benzothiazole compounds involve environmentally friendly methods, utilizing raw materials like carbon dioxide (CO2) and minimizing hazardous substances in the synthesis process. This approach not only contributes to sustainable chemistry practices but also opens new avenues for synthesizing compounds with potential biological applications (Gao et al., 2020).

Anticancer Research

Compounds similar to "2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide" have shown promise in anticancer research. For instance, derivatives of benzothiazoles, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been evaluated for their potent antitumor properties both in vitro and in vivo. These compounds are known to induce cytochrome P450 1A1, leading to the formation of active metabolites that contribute to their antitumor efficacy. Amino acid conjugation has been used to improve the solubility and pharmacokinetic properties of these compounds, making them suitable for clinical evaluation (Bradshaw et al., 2002).

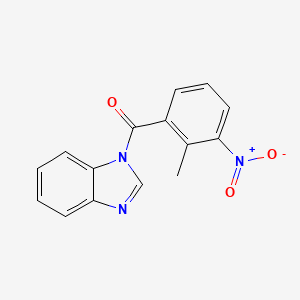

Synthetic Methodologies

Innovative synthetic methodologies for benzothiazoles and related compounds have been developed, including palladium-catalysed carbonylation and electrochemical intramolecular dehydrogenative C–S bond formation. These methods offer efficient routes for synthesizing various benzothiazole derivatives, potentially leading to new therapeutic agents with improved biological activities (Ács et al., 2006); (Wang et al., 2017).

Eigenschaften

IUPAC Name |

2-[(4-methylbenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-6-8-11(9-7-10)15(21)19-16(22)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWFIXNKFGYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-carbamoylphenyl)carbamothioyl]-4-methylbenzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)

![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)